molecular formula C6H3Cl2IO B1308735 2,6-Dichloro-4-iodophenol CAS No. 34074-22-1

2,6-Dichloro-4-iodophenol

Cat. No.: B1308735
CAS No.: 34074-22-1
M. Wt: 288.89 g/mol
InChI Key: AIGWECICLKWOIR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodophenol is an organic compound with the molecular formula C6H3Cl2IO It is a phenolic compound characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring

Scientific Research Applications

2,6-Dichloro-4-iodophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme inhibition and as a probe for investigating biochemical pathways.

    Industry: Used in the production of specialty chemicals, dyes, and agrochemicals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution and halogenation reactions. One common method involves the iodination of 2,6-dichlorophenol using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form 2,6-dichlorophenol.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds are employed.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized phenolic compounds.

    Reduction: Formation of 2,6-dichlorophenol.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-iodophenol involves its interaction with various molecular targets, including enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological molecules and influence various biochemical pathways.

Comparison with Similar Compounds

2,6-Dichloro-4-iodophenol can be compared with other halogenated phenols, such as:

    2,6-Dichlorophenol: Lacks the iodine atom, resulting in different reactivity and applications.

    4-Iodophenol: Lacks the chlorine atoms, leading to distinct chemical properties and uses.

    2,4,6-Trichlorophenol:

The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms, which confer unique reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

2,6-dichloro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGWECICLKWOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403711
Record name 2,6-dichloro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34074-22-1
Record name 2,6-dichloro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dichlorophenol (10 g, 61.35 mmol, 1.00 equiv) and NIS (27.6 g, 245.33 mmol, 2.00 equiv) in methanol (100 mL) was stirred for 1 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was redissolved in 50 mL of ethyl acetate and washed with 3×30 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with petroleum ether (100%) to give 10.5 g (59%) of 2,6-dichloro-4-iodophenol as a yellow solid. 1H-NMR (300 MHz, CDCl3): δ 9.83 (s, 1H), 7.27 (s, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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